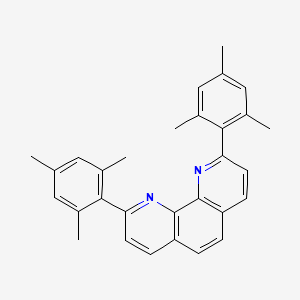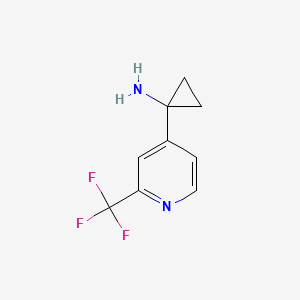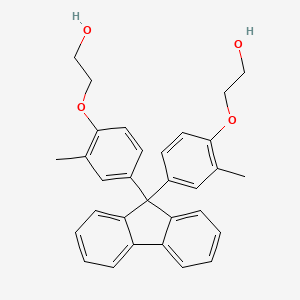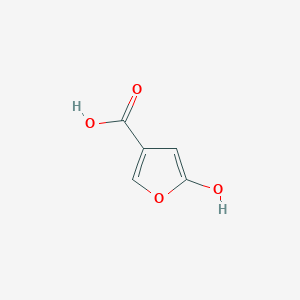
2,9-Dimesityl-1,10-phenanthroline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,9-Dimesityl-1,10-phenanthroline is an organic compound known for its unique structural and electronic properties. It belongs to the class of phenanthroline derivatives, which are widely studied for their applications in coordination chemistry, catalysis, and material science. The compound is characterized by the presence of two mesityl groups attached to the 2 and 9 positions of the phenanthroline ring, which significantly influence its chemical behavior and reactivity.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 2,9-Dimesityl-1,10-phenanthroline typically involves the following steps:
Starting Materials: The synthesis begins with 1,10-phenanthroline as the core structure.
Functionalization: The 2 and 9 positions of the phenanthroline ring are functionalized using mesityl bromide in the presence of a strong base such as potassium tert-butoxide.
Reaction Conditions: The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation. Solvents like dimethylformamide (DMF) or tetrahydrofuran (THF) are commonly used.
Industrial Production Methods: While the laboratory synthesis of this compound is well-documented, industrial-scale production may involve optimization of reaction conditions to enhance yield and purity. This includes the use of continuous flow reactors and advanced purification techniques like recrystallization and chromatography.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, often facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The mesityl groups can participate in electrophilic aromatic substitution reactions, allowing for further functionalization of the compound.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Electrophiles such as halogens or nitro groups under acidic or basic conditions.
Major Products: The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while substitution reactions can introduce various functional groups onto the mesityl rings.
科学研究应用
2,9-Dimesityl-1,10-phenanthroline has a wide range of applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry to form complexes with transition metals, which are studied for their catalytic properties.
Biology: The compound’s metal complexes are investigated for their potential as anticancer agents due to their ability to interact with DNA.
Medicine: Research is ongoing into its use in photodynamic therapy, where it can generate reactive oxygen species upon light activation.
Industry: It is used in the development of organic light-emitting diodes (OLEDs) and other electronic materials due to its unique electronic properties.
作用机制
The mechanism by which 2,9-Dimesityl-1,10-phenanthroline exerts its effects is largely dependent on its ability to coordinate with metal ions. This coordination can alter the electronic properties of the metal center, facilitating various catalytic processes. In biological systems, its metal complexes can intercalate with DNA, disrupting cellular processes and leading to cell death.
相似化合物的比较
1,10-Phenanthroline: The parent compound, lacking the mesityl groups, is less sterically hindered and has different electronic properties.
2,9-Dimethyl-1,10-phenanthroline: Similar in structure but with methyl groups instead of mesityl groups, leading to different reactivity and applications.
Neocuproine: Another derivative with distinct substituents that influence its coordination chemistry and biological activity.
Uniqueness: 2,9-Dimesityl-1,10-phenanthroline is unique due to the presence of bulky mesityl groups, which provide steric protection and influence its electronic properties. This makes it particularly useful in applications requiring stable metal complexes and specific reactivity patterns.
属性
分子式 |
C30H28N2 |
|---|---|
分子量 |
416.6 g/mol |
IUPAC 名称 |
2,9-bis(2,4,6-trimethylphenyl)-1,10-phenanthroline |
InChI |
InChI=1S/C30H28N2/c1-17-13-19(3)27(20(4)14-17)25-11-9-23-7-8-24-10-12-26(32-30(24)29(23)31-25)28-21(5)15-18(2)16-22(28)6/h7-16H,1-6H3 |
InChI 键 |
QBCTYVWULHRLDS-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC(=C(C(=C1)C)C2=NC3=C(C=CC4=C3N=C(C=C4)C5=C(C=C(C=C5C)C)C)C=C2)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。








![N-tert-butyl-2-[2-[8-(methanesulfonamido)-6,6-dimethyl-11-oxonaphtho[2,3-b][1]benzofuran-3-yl]ethynyl]-6-methylpyridine-4-carboxamide;hydrate](/img/structure/B13125828.png)

![2-Bromo-4,5,7-trifluorobenzo[d]thiazole](/img/structure/B13125847.png)





